REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][C:9](F)=[CH:8][CH:7]=1)=[O:5].[S:18]1[C:22]2[CH:23]=[CH:24][CH:25]=[CH:26][C:21]=2[N:20]=[C:19]1[SH:27].C(=O)([O-])[O-].[K+].[K+]>O>[Cl:1][C:2]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][C:9]([S:27][C:19]2[S:18][C:22]3[CH:23]=[CH:24][CH:25]=[CH:26][C:21]=3[N:20]=2)=[CH:8][CH:7]=1)=[O:5] |f:2.3.4|
|
Name
|
|
Quantity
|
269.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)C2=CC=C(C=C2)F)C=C(C=C1)Cl
|
Name
|
|
Quantity
|
175.6 g
|
Type
|
reactant
|
Smiles
|
S1C(=NC2=C1C=CC=C2)S
|
Name
|
|
Quantity
|
152 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
N,N′-dimethylacetamide
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
thermometer, cooling pipe, and nitrogen inlet tube
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was heated by use of an oil bath
|
Type
|
CUSTOM
|
Details
|
to react at 110 degrees C
|
Type
|
FILTRATION
|
Details
|
The resulting product by filtration
|
Type
|
DISSOLUTION
|
Details
|
was dissolved into 4 L of toluene
|
Type
|
WASH
|
Details
|
The organic layer was washed by brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After the organic layer was dried by magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by an evaporator
|
Type
|
TEMPERATURE
|
Details
|
heated at 80 degrees C
|
Type
|
CUSTOM
|
Details
|
, the dried product was recrystallized for isolation
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)C2=CC=C(C=C2)SC=2SC3=C(N2)C=CC=C3)C=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 325.4 g | |
YIELD: PERCENTYIELD | 78.2% | |
YIELD: CALCULATEDPERCENTYIELD | 78.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |